molecular formula C7H4FNO B099576 2-Fluorophenyl isocyanate CAS No. 16744-98-2

2-Fluorophenyl isocyanate

Cat. No. B099576
CAS RN: 16744-98-2
M. Wt: 137.11 g/mol
InChI Key: VZNCSZQPNIEEMN-UHFFFAOYSA-N
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Description

2-Fluorophenyl isocyanate is a chemical compound that has been studied for its molecular geometry and potential applications in various fields, including the synthesis of biologically active compounds. It is known for its role as an intermediate in the production of herbicides, insecticides, and fungicides, and has been involved in the synthesis of novel classes of compounds with potential fungicidal properties .

Synthesis Analysis

The synthesis of 2-fluorophenyl isocyanate and its derivatives has been explored in the context of creating intermediates for biologically active compounds. For instance, unexpected rearrangements during the synthesis of 2-(trifluoromethyl)phenyl isocyanates have led to the discovery of N-trifluoromethylaminobenzoyl fluorides, which exhibit fungicidal properties . Additionally, the synthesis of related compounds, such as fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, has been achieved through Knoevenagel condensation reactions .

Molecular Structure Analysis

The molecular geometry of 2-fluorophenyl isocyanate has been extensively studied using microwave spectroscopy and nuclear magnetic resonance (NMR). Analysis of the microwave spectra indicates the existence of a single planar cis conformer in the gaseous state. Theoretical calculations support these experimental findings. NMR studies using the chemical shift reagent Eu(fod)3 have provided insights into the configuration of 2-fluorophenyl isocyanate in the liquid phase, suggesting the presence of the cis isomer .

Chemical Reactions Analysis

2-Fluorophenyl isocyanate participates in various chemical reactions, including the SuFEx ligation of alcohols and amines. Fluorosulfuryl isocyanate (FSI), a related compound, has been shown to react with alcohols and phenols to form fluorosulfuryl carbamates in nearly quantitative yield. These reactions are part of the SuFEx chemistry, which is significant for drug discovery and click chemistry applications . Intramolecular cyclization reactions of isocyanates have also been studied, leading to the formation of isoquinolones and other products under different reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorophenyl isocyanate and its derivatives are influenced by the presence of fluorine substituents. For example, the synthesis and characterization of fluoro-substituted 2-formylphenylboronic acids have provided insights into the influence of fluorine on properties such as pKa values and tautomeric equilibria . The stability and reactivity of these compounds are crucial for their potential applications in various fields, including materials science and pharmaceuticals .

Scientific Research Applications

Battery Performance Enhancement

2-Fluorophenyl isocyanate and similar aromatic isocyanates have been utilized to enhance the performance of Li-ion batteries. They effectively reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on graphite surfaces. This improvement is attributed to the high reactivity of isocyanate with chemisorbed oxygen groups (Zhang, 2006).

Molecular Geometry Studies

The molecular geometry of 2-fluorophenyl isocyanate has been examined through microwave spectroscopy and nuclear magnetic resonance, revealing a single planar cis conformer in its gaseous state. These findings are supported by MINDO III type theoretical calculations and NMR studies (Masson et al., 1980).

Synthesis of Epoxide Hydrolase Inhibitors

2-Fluorophenyl isocyanate has been used in the synthesis of N,N′-disubstituted ureas, which are target-oriented human soluble epoxide hydrolase (sEH) inhibitors. The introduction of a fluorine atom in these compounds significantly increases sEH inhibitory activity (Burmistrov & Butov, 2018).

Self-Healing Polymers

Isocyanates, including 2-fluorophenyl isocyanate, are being explored for use in self-healing polymers. They act as potential catalyst-free healing agents, especially in humid or wet environments. This research includes the preparation of polyurethane prepolymers and microencapsulation of diisocyanate healing agents (Yang et al., 2008).

Occupational Atmosphere Monitoring

2-Fluorophenyl isocyanate and related compounds have been monitored in occupational atmospheres. A spectrophotometric method has been developed for determining aliphatic isocyanates in the air, which is significant for occupational health and safety (Walker & Pinches, 1979).

Safety And Hazards

2-Fluorophenyl isocyanate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

1-fluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNCSZQPNIEEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168287
Record name 2-Fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl isocyanate

CAS RN

16744-98-2
Record name 2-Fluorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16744-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorophenyl isocyanate
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Record name 2-Fluorophenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorophenyl isocyanate
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2-Fluorophenyl isocyanate
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2-Fluorophenyl isocyanate
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2-Fluorophenyl isocyanate
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2-Fluorophenyl isocyanate
Reactant of Route 6
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2-Fluorophenyl isocyanate

Citations

For This Compound
53
Citations
VV Burmistrov, GM Butov - Russian Journal of Organic Chemistry, 2018 - Springer
… We synthesized ureas 3a–3i by reaction of a series of adamantyl-containing amines 1a–1i with 2-fluorophenyl isocyanate 2 in DMF (Scheme 1). Ureas 3a–3i separated from the …
Number of citations: 8 link.springer.com
FJ Urban, R Breitenbach, RA Buzon… - … Process Research & …, 1998 - ACS Publications
… of the diol moiety, (4) carbamoylation with 2-fluorophenyl isocyanate, and finally, (5) deacylation (… The carbamate groups were introduced with 4 equiv of 2-fluorophenyl isocyanate in …
Number of citations: 2 pubs.acs.org
V Burmistrov, C Morisseau, V D'yachenko… - Journal of fluorine …, 2019 - Elsevier
… As a starting material we used 2-fluorophenyl isocyanate (1, Scheme 1) and various adamantyl amines 2a-j. Starting amines 1a-h have 1–3 methyl substituents in the bridgehead …
Number of citations: 34 www.sciencedirect.com
TS Haddad, LMJ Moore, JT Reams… - Journal of Polymer …, 2018 - Wiley Online Library
… The reaction, with and without catalyst, of the various HTPB end groups with three different monoisocyanates (2-fluorophenyl isocyanate, phenyl isocyanate, and tert-butyl isocyanate) …
Number of citations: 9 onlinelibrary.wiley.com
MP DeNinno, C Eller, JB Etienne - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
… 2-Fluorophenyl isocyanate was used since 2fluorophenyl substitution was previously … Siloxane deprotection, carbamate formation through the reaction with 2-fluorophenyl isocyanate …
Number of citations: 3 www.sciencedirect.com
MA Masson, A Bouchy, G Roussy, G Serratrice… - Journal of Molecular …, 1980 - Elsevier
… Analysis of the microwave spectra of the vibrational ground state of 2-fluorophenylisocyanate in the gaseous state shows the existence of a single planar cis conformer. Rotational …
Number of citations: 9 www.sciencedirect.com
平井憲次, 矢野智行, 松川智子, 鵜飼貞行… - Journal of Pesticide …, 1999 - jlc.jst.go.jp
… c) Synthesis of 4-chloro-5-cyclopentyloxy-2fluorophenyl isocyanate To a toluene solution (… of 4-chloro-5-cyclopentyloxy-2fluorophenyl isocyanate almost quantitatively. 1HNMR (CDC13, …
Number of citations: 2 jlc.jst.go.jp
L Mistry, K Mapesa, TW Bousfield, JE Camp - Green Chemistry, 2017 - pubs.rsc.org
… The use of 2-fluorophenyl isocyanate gave the desired urea 6t in a lower yield than the 4-fluorophenyl isocyanate isomer. This result suggests that the steric hindrance imposed by …
Number of citations: 78 pubs.rsc.org
W Chen, M Zhang, Y Feng, J Wu, X Gao… - Polymer …, 2015 - Wiley Online Library
… 2-Fluorophenyl isocyanate, 4-fluorophenyl isocyanate, 4-chlorophenyl isocyanate, 2-tolyl isocyanate and 4-tolyl isocyanate were obtained from Alfa-Aesar. Phenyl isocyanate, 3,5-…
Number of citations: 19 onlinelibrary.wiley.com
GM Pawar, MR Buchmeiser - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
… Phenyl isocyanate, 4-methoxyphenyl isocyanate, 2-fluorophenyl isocyanate, p-toluyl isocyanate, o-toluyl isocyanate, 4-chlorophenyl isocyanate and 4-fluorophenyl isocyanate were …
Number of citations: 70 onlinelibrary.wiley.com

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